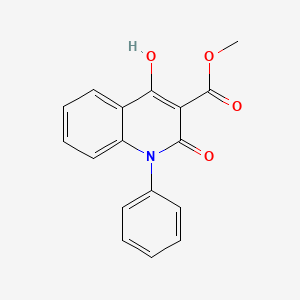

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBULOZGQDCZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester, followed by thermal or acid-catalyzed cyclization . Another common method is the acylation of anthranilic acid esters using ethoxymalonyl chloride, followed by Dieckmann cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit enhanced biological activities and pharmacological properties .

Scientific Research Applications

Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Condensation | Reaction of isothiocyanatobenzene with malonic ester anions. |

| Cyclization | Thermal or acid-catalyzed cyclization to form the quinoline structure. |

| Functionalization | Introduction of various functional groups through oxidation or substitution reactions. |

Biological Applications

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate has been studied for its promising biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. The mechanism involves the inhibition of DNA gyrase, which is crucial for bacterial DNA replication .

Anticancer Potential

The compound has shown potential as an anticancer agent by inhibiting critical cellular pathways associated with tumor growth. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as the disruption of c-Myc/Max/DNA complex formation .

Antiviral Activity

Recent studies have explored its effectiveness against viral infections, particularly Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can act as a potent inhibitor of HBV replication .

Case Studies

-

Antibacterial Efficacy

A study synthesized several derivatives of methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and tested their antibacterial activity against common pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations significantly lower than traditional antibiotics . -

Anticancer Research

In vitro studies evaluated the anticancer properties of this compound on breast cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner . -

Hepatitis B Virus Inhibition

In a study focusing on viral infections, synthesized derivatives were tested for their ability to inhibit HBV replication in cell culture. The findings revealed that specific modifications to the quinoline structure enhanced antiviral activity significantly .

Industrial Applications

Beyond its biological implications, this compound is also utilized in the development of new materials with tailored properties. Its unique structural features allow for the creation of complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at the 2-Position

- It exhibits regioselective synthesis under mild conditions (50°C, triethylamine) with >80% yield . Key difference: The sulfur atom enhances antibacterial and antiviral activity compared to oxygen-based analogs .

- Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate: O-Methylation of the 4-hydroxy group results in a methoxy substituent. This derivative forms predominantly (80–99% yield) under strong basic conditions (NaH/K₂CO₃) . Impact: Methoxy groups improve metabolic stability but may reduce hydrogen-bonding interactions in biological targets.

Halogenated Derivatives

- Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-10-2): Features a chloro substituent at the 5-position and a methyl group at the 1-position. Similarity score: 0.98 vs. target compound .

- Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 637027-41-9): A methyl ester variant with a chlorine atom, synthesized for enhanced lipophilicity (cLogP ~2.5) .

Carboxamide Derivatives

- 1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide: Replaces the ester group with a carboxamide and introduces an allyl group at the 1-position. This modification improves solubility and pharmacokinetic properties .

Physicochemical Properties

Anti-HBV Activity

Antibacterial Activity

- 2-Thioxo and 2-methylthio derivatives demonstrate broad-spectrum antibacterial effects, targeting DNA gyrase with MIC values <1 μg/mL against E. coli .

Biological Activity

Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is a significant compound in the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, underlying mechanisms, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique chemical structure, which includes a quinoline ring system that contributes to its biological properties. The compound exhibits various pharmacological activities, including antimicrobial and anticancer effects, making it a subject of interest in medicinal chemistry and drug development.

Biochemical Pathways:

Research indicates that derivatives of 4-hydroxyquinoline, including this compound, can inhibit critical enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition prevents the duplication of bacterial DNA, leading to antimicrobial effects .

Cellular Effects:

The compound has been shown to influence cell signaling pathways and gene expression. For instance, studies reveal that it can modulate metabolic pathways by interacting with specific enzymes or cofactors.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against various strains. In vitro studies have demonstrated that it can effectively inhibit the growth of bacteria at micromolar concentrations. The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, its derivatives have been reported to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .

Case Studies

- Hepatitis B Virus Inhibition : A study focused on methylated derivatives of related compounds demonstrated potent inhibition of Hepatitis B virus (HBV) replication at concentrations as low as 10 µM. Molecular docking simulations suggested strong binding affinity to viral proteins .

- Antitubercular Activity : In a comparative study, several quinolone derivatives were tested against Mycobacterium tuberculosis (Mtb). Methyl 4-hydroxy derivatives exhibited comparable efficacy to standard antitubercular drugs like ethambutol, with minimal cytotoxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline | Antibacterial and anticancer | 10 | Effective against HBV and Mtb |

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline | Antibacterial | 5 | Increased antibacterial activity due to sulfur |

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline | Antimicrobial | 15 | Used in synthesis of heterocyclic compounds |

Q & A

Basic Research Question

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen bonding networks (e.g., intramolecular H-bonds between 4-OH and carbonyl groups enhance stability) .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm and ester carbonyls at ~165 ppm) .

- Thermal analysis : TGA/DSC assesses decomposition points linked to hydrogen bond stability .

How can regioselectivity challenges in alkylation or methylation reactions be systematically addressed?

Advanced Research Question

Regioselectivity at S-, N-, or O-sites depends on:

- Base strength : Mild bases (e.g., triethylamine) favor S-methylation, while stronger bases (NaH/KCO) enable O- or N-alkylation .

- Reaction time : Prolonged heating (>12 hrs) shifts selectivity toward O-methylation (e.g., 99% yield for methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) .

- Solvent polarity : DMF enhances nucleophilicity of sulfur atoms, directing S-alkylation .

What computational strategies predict the compound’s biological activity, such as antiviral or antibacterial effects?

Advanced Research Question

- Molecular docking : Simulate interactions with target proteins (e.g., HBV core antigen, PDB:5E0I) to assess binding affinity .

- Electrostatic potential mapping : Identify electron-rich regions (e.g., O-atoms with high negative charge) for HBond formation with DNA gyrase .

- QSAR models : Correlate substituent effects (e.g., 2-thioxo groups) with antibacterial activity using Hammett constants .

How can contradictions in crystallographic data (e.g., hydrogen bonding vs. steric effects) be resolved?

Advanced Research Question

- Refinement software : SHELXL refines high-resolution data to distinguish H-bonding (e.g., O–H···O distances ~2.6 Å) from steric clashes .

- Dynamic vs. static disorder : Use ORTEP-3 to model alternative conformations in cases of overlapping electron density .

- Validation tools : CheckCIF identifies outliers in bond angles/thermal parameters caused by intramolecular strain .

What strategies optimize the compound’s application in fluorescence-based sensing?

Advanced Research Question

- Lanthanide complexes : Coordinate with Tb(III) to enhance luminescence (e.g., detection limits of 0.94 µM for pesticides in ethanol) .

- Solvent tuning : Aqueous vs. methanol media alter sensor sensitivity due to polarity effects on excited-state lifetimes .

- Quenching mechanisms : Study Stern-Volmer plots to differentiate static (binding) vs. dynamic (collisional) quenching .

How do reaction conditions influence polymorph formation during crystallization?

Advanced Research Question

- Solvent choice : Polar solvents (e.g., methanol) favor monoclinic crystal systems, while chloroform may yield triclinic forms .

- Cooling rates : Slow evaporation promotes thermodynamically stable polymorphs with higher melting points (~270°C) .

- Seeding : Introduce pre-characterized crystals to control nucleation and avoid mixed-phase contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.